molecular formula C9H11ClN2O2 B11888611 3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine CAS No. 1346691-41-5

3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine

Cat. No.: B11888611
CAS No.: 1346691-41-5
M. Wt: 214.65 g/mol
InChI Key: HELYUQQJDGHWIV-UHFFFAOYSA-N
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Description

3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a tetrahydro-2H-pyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine typically involves the reaction of 3-chloropyridazine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the tetrahydro-2H-pyran-4-yloxy group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridazine
  • 3-Chloro-5-((tetrahydro-2H-pyran-3-yloxy)pyridazine
  • 5-Chloro-3-((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde

Uniqueness

3-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridazine is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may result in different pharmacological or material properties .

Properties

CAS No.

1346691-41-5

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-5-(oxan-4-yloxy)pyridazine

InChI

InChI=1S/C9H11ClN2O2/c10-9-5-8(6-11-12-9)14-7-1-3-13-4-2-7/h5-7H,1-4H2

InChI Key

HELYUQQJDGHWIV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CC(=NN=C2)Cl

Origin of Product

United States

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